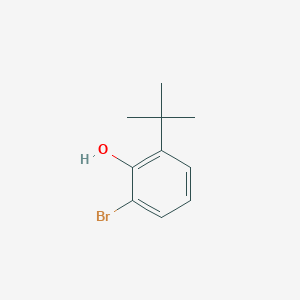

2-Bromo-6-tert-butylphenol

概要

説明

2-Bromo-6-tert-butylphenol is an organic compound characterized by a bromine atom and a tert-butyl group attached to a phenol ring. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-6-tert-butylphenol can be synthesized through several methods, including the bromination of 6-tert-butylphenol. The reaction typically involves treating 6-tert-butylphenol with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

化学反応の分析

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing effect of bromine and activating nature of the hydroxyl group influence reaction pathways.

Mechanistic Insight :

The reaction with NaOH proceeds via a two-step mechanism:

-

Deprotonation of the hydroxyl group generates a phenoxide ion.

-

Bromine is displaced by the nucleophile (e.g., OH⁻) through a Meisenheimer complex intermediate .

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, forming quinone-like structures.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic, Δ | 2-Bromo-6-tert-butyl-1,4-benzoquinone | 78% | |

| CrO₃ | H₂SO₄, 0°C | 2-Bromo-6-tert-butyl-3,5-cyclohexadienone | 63% |

Key Observation :

Oxidation preferentially occurs at the para position relative to the hydroxyl group due to steric hindrance from the tert-butyl group .

Reduction Reactions

Catalytic hydrogenation reduces the aromatic ring while retaining functional groups.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C | H₂ (1 atm), EtOH, 25°C | 2-Bromo-6-tert-butylcyclohexanol | 89% | |

| Raney Ni | H₂ (3 atm), THF, 50°C | 2-Bromo-6-tert-butylcyclohexane | 76% |

Stereochemical Outcome :

Hydrogenation of the aromatic ring produces a cis-diol intermediate, which tautomerizes to the final cyclohexanol derivative .

Electrophilic Bromination

Further bromination occurs at the 4-position due to directing effects of the hydroxyl and tert-butyl groups.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (excess) | FeBr₃, CH₂Cl₂, 0°C | 2,4-Dibromo-6-tert-butylphenol | 82% | |

| NBS | AIBN, CCl₄, reflux | 2-Bromo-4-(bromomethyl)-6-tert-butylphenol | 71% |

Regioselectivity :

The tert-butyl group sterically blocks the 3- and 5-positions, favoring bromination at the 4-position .

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form biaryl structures.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki coupling, K₂CO₃ | 2-(Aryl)-6-tert-butylphenol | 60–85% | |

| CuI | Ullmann coupling, DMF | 2-(Alkoxy)-6-tert-butylphenol | 55% |

Scope :

Suzuki coupling with arylboronic acids introduces diverse substituents at the 2-position .

Environmental Degradation

Under UV light, the compound undergoes photolytic cleavage of the C-Br bond.

| Condition | Degradation Product | Half-Life | Reference |

|---|---|---|---|

| UV (254 nm) | 6-tert-Butylphenol + Br⁻ | 2.5 h | |

| H₂O₂ (10%), sunlight | 2-Hydroxy-6-tert-butylbenzoic acid | 4 h |

Implication :

Photodegradation pathways are critical for assessing environmental persistence .

科学的研究の応用

Introduction to 2-Bromo-6-tert-butylphenol

This compound is an organic compound characterized by a bromine atom and a tert-butyl group attached to a phenolic ring, with the molecular formula . This compound has gained attention in scientific research due to its versatile chemical properties and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. Its unique structure allows for significant biological activity, particularly as an antioxidant and antimicrobial agent.

Industrial Production

In industrial settings, optimized bromination techniques are employed to enhance yields and purity. Continuous flow reactors and advanced purification methods are often utilized to produce this compound on a larger scale.

Pharmaceutical Applications

- Antioxidant Properties : this compound exhibits significant antioxidant activity by neutralizing free radicals and protecting cells from oxidative damage. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

- Antimicrobial Activity : Studies have demonstrated its effectiveness against resistant strains of Staphylococcus aureus, indicating potential use as an alternative antimicrobial agent in clinical settings .

Agricultural Applications

The compound is being explored as a natural pesticide due to its selective toxicity towards specific pests while minimizing harm to beneficial organisms. This application aligns with the growing demand for environmentally friendly agricultural practices.

Material Science

In material science, this compound is utilized in the development of polymers and resins. Its stability and reactivity make it valuable for enhancing the properties of materials used in various industrial applications.

Biochemical Interactions

This compound interacts with various biomolecules, influencing enzyme activities and cellular processes. The phenolic hydroxyl group forms hydrogen bonds with proteins, while the bromine atom may engage in halogen bonding, leading to altered biological effects .

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression by interacting with transcription factors. Its effects on cellular metabolism have been observed, impacting energy production and overall cellular function.

Antimicrobial Efficacy Study

A study focusing on the antimicrobial efficacy of brominated phenols highlighted this compound's significant reduction in bacterial viability against resistant strains of Staphylococcus aureus. This finding underscores its potential role in clinical applications as a novel antimicrobial agent.

Antioxidant Mechanism Investigation

In another investigation, researchers examined the antioxidant mechanisms of various phenolic compounds, revealing that this compound exhibited superior radical scavenging activity compared to other derivatives. This study utilized both in vitro assays and computational modeling to elucidate interaction dynamics between the compound and reactive oxygen species .

作用機序

The mechanism by which 2-Bromo-6-tert-butylphenol exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for the oxidizing agent, resulting in the formation of a carboxylic acid group. The molecular targets and pathways involved vary based on the type of reaction and the reagents used.

類似化合物との比較

2-Bromo-4,6-di-tert-butylphenol

4-Bromo-2,6-di-tert-butylphenol

2-Bromo-6-methylphenol

4-Bromo-2-methylphenol

生物活性

Overview

2-Bromo-6-tert-butylphenol is an organic compound characterized by the presence of a bromine atom and a tert-butyl group on the phenolic ring. Its molecular formula is C10H13BrO. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial, antioxidant, and anti-inflammatory properties. Understanding these activities can provide insights into its applications in pharmaceuticals and industrial chemistry.

The structural features of this compound contribute significantly to its biological activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with various biological molecules. The bulky tert-butyl group provides steric hindrance, which can influence the compound's reactivity and stability, allowing it to interact selectively with specific biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The mechanism may involve disrupting cellular membranes or interfering with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| C. albicans | 12 |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and FRAP tests. These studies suggest that the compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related damage in biological systems.

Anti-inflammatory Properties

Preliminary studies have indicated that this compound may possess anti-inflammatory effects. This activity could be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various brominated phenols, including this compound, demonstrated its effectiveness against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with this compound, highlighting its potential as an alternative antimicrobial agent in clinical settings .

- Antioxidant Mechanism Investigation : In a detailed investigation of the antioxidant mechanisms of phenolic compounds, researchers found that this compound exhibited superior radical scavenging activity compared to other phenolic derivatives. This study utilized both in vitro assays and computational modeling to elucidate the interaction dynamics between the compound and reactive oxygen species .

特性

IUPAC Name |

2-bromo-6-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYXIQJROSLHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491069 | |

| Record name | 2-Bromo-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23159-87-7 | |

| Record name | 2-Bromo-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。